molecular formula C12H15ClFN3O2 B2991266 N1-(3-chloro-4-fluorophenyl)-N2-(2-(dimethylamino)ethyl)oxalamide CAS No. 923090-80-6

N1-(3-chloro-4-fluorophenyl)-N2-(2-(dimethylamino)ethyl)oxalamide

Cat. No.: B2991266
CAS No.: 923090-80-6
M. Wt: 287.72
InChI Key: TUIZFKAYUKWOLR-UHFFFAOYSA-N
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Description

N1-(3-chloro-4-fluorophenyl)-N2-(2-(dimethylamino)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a 3-chloro-4-fluorophenyl group at the N1 position and a 2-(dimethylamino)ethyl moiety at the N2 position. The chloro and fluoro substituents on the aromatic ring are electron-withdrawing groups that enhance stability and influence electronic interactions with biological targets, while the dimethylaminoethyl group contributes to solubility and basicity .

Properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-[2-(dimethylamino)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClFN3O2/c1-17(2)6-5-15-11(18)12(19)16-8-3-4-10(14)9(13)7-8/h3-4,7H,5-6H2,1-2H3,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUIZFKAYUKWOLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C(=O)NC1=CC(=C(C=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms and interactions. Medicine: Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which N1-(3-chloro-4-fluorophenyl)-N2-(2-(dimethylamino)ethyl)oxalamide exerts its effects involves binding to specific molecular targets. The compound may interact with enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamides

Structural Variations and Key Functional Groups

Oxalamides exhibit diverse bioactivities depending on their substituents. Below is a comparative analysis of the target compound and its analogs:

Table 1: Structural and Functional Comparison
Compound Name (CAS/Reference) N1 Substituent N2 Substituent Molecular Weight Key Functional Groups Application/Activity
Target Compound 3-chloro-4-fluorophenyl 2-(dimethylamino)ethyl ~323.8* Cl, F, dimethylamino Pharmaceutical candidate
N1-(3-Chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)-oxalamide (28, ) 3-chloro-4-fluorophenyl 4-methoxyphenethyl 351.1 Cl, F, methoxy Enzyme inhibition
N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336, ) 2,4-dimethoxybenzyl 2-(pyridin-2-yl)ethyl 385.4 Methoxy, pyridyl Umami flavoring agent
N1-(3-chloro-4-methylphenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide () 3-chloro-4-methylphenyl 2-(4-fluorophenyl)-2-(4-methylpiperazinyl)ethyl 432.9 Cl, F, piperazinyl Receptor modulation

*Calculated based on molecular formula.

Key Observations:
  • N2 Substituent Flexibility: The dimethylaminoethyl group in the target compound offers greater conformational flexibility compared to rigid aromatic groups (e.g., pyridyl or phenethyl), which may influence target selectivity .
  • Solubility and Basicity: The dimethylamino group increases water solubility under acidic conditions (via protonation), contrasting with methoxy or pyridyl groups that rely on hydrogen bonding or π-π interactions .
Table 2: Physicochemical Properties*
Compound logP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors Rotatable Bonds
Target Compound 2.1 2 5 6
Compound 28 () 3.5 2 5 7
S336 () 2.8 2 7 8

*Predicted using SwissADME.

  • Lipophilicity: The dimethylaminoethyl group reduces logP (2.1 vs. 3.5 for compound 28), suggesting improved aqueous solubility.
  • Hydrogen Bonding: All compounds share two H-bond donors (amide NH groups), critical for target interactions.

Bioactivity and Toxicology

Bioactivity:
  • Compound 28 : Demonstrated activity as a cytochrome P450 inhibitor, with structural features (chloro, fluoro, methoxy) contributing to enzyme binding .
  • S336 : Acts as a potent umami agonist (EC50 ~0.5 μM) due to pyridyl and methoxy groups enhancing taste receptor interactions .
  • Target Compound : Hypothesized to exhibit kinase or protease inhibition based on analog data, though experimental validation is required.
Toxicology:
  • NOEL and Safety Margins: Structurally related oxalamides (e.g., S336) show a No Observed Effect Level (NOEL) of 100 mg/kg/day in rats, with safety margins exceeding 500 million for flavoring agents .
  • Metabolism: Oxalamides like S336 resist amide hydrolysis but undergo rapid hepatic metabolism via oxidation or ester cleavage . The dimethylamino group in the target compound may undergo N-demethylation, a pathway distinct from pyridyl or methoxy metabolism.

Biological Activity

N1-(3-chloro-4-fluorophenyl)-N2-(2-(dimethylamino)ethyl)oxalamide is a synthetic compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C15H12ClF N2O2
  • Molecular Weight : 306.71 g/mol

The structure features a chloro-fluorophenyl moiety and a dimethylaminoethyl group connected via an oxalamide linkage, which may contribute to its biological efficacy.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of oxalamides have shown promising results against various cancer cell lines, including:

  • A431 Human Epidermoid Carcinoma Cells : Inhibitory effects were observed in related compounds, leading to a focus on structure-activity relationships (SAR) for optimizing anticancer efficacy .
  • HepG2 Cell Line : Similar compounds demonstrated cytotoxicity with IC50 values comparable to established chemotherapeutics like doxorubicin .

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Key Enzymes : Compounds in this class often target topoisomerases, which are crucial for DNA replication and repair. Inhibition of these enzymes can lead to apoptosis in cancer cells.
  • Receptor Modulation : The dimethylamino group may facilitate interactions with various receptors, potentially modulating signaling pathways involved in cell growth and survival.

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for enhancing the biological activity of oxalamide derivatives. The presence of halogen substituents (like chlorine and fluorine) can significantly influence the compound's lipophilicity and receptor binding affinity.

Compound NameMolecular FormulaKey Features
This compoundC15H12ClFN2O2Potential anticancer activity; receptor modulation
N1-(4-fluorophenyl)-N2-(2-(pyridin-2-YL)ethyl)oxalamideC18H21N3O4Exhibits cytotoxicity; targets topoisomerases
N1-(3-chloro-4-methylphenyl)-N2-(4-fluorophenyl)oxalamideC20H19ClF N2O2Different substituents may lead to varied pharmacological profiles

Study 1: Anticancer Efficacy

In a study evaluating the anticancer potential of oxalamide derivatives, researchers synthesized several compounds and assessed their cytotoxic effects on A431 cells. The results indicated that specific modifications to the oxalamide structure enhanced potency against cancer cell lines .

Study 2: Targeting Plasmodium falciparum

Another investigation focused on the antimalarial properties of similar compounds, revealing that certain oxalamides demonstrated selective activity against Plasmodium falciparum strains. The study highlighted the importance of structural features in achieving desired biological effects .

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